N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a dibenzofuran core, which is a fused aromatic system, and functional groups such as chloro, methoxy, and carboxamide, contributing to its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and dibenzofuran-3-carboxylic acid.
Formation of Intermediate: The initial step involves the nitration of dibenzofuran to introduce a nitro group, followed by reduction to form the corresponding amine.
Coupling Reaction: The amine is then coupled with 4-chloro-2,5-dimethoxyaniline under acidic conditions to form the desired amide bond.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while nucleophilic substitution of the chloro group could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways involved in diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, modulating their activity. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide
- 2,5-Dimethoxy-4-chloroamphetamine
- Pigment Yellow 83
Comparison
Compared to similar compounds, N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide is unique due to its dibenzofuran core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO5/c1-26-19-10-15(20(27-2)9-14(19)22)23-21(25)13-8-18-12(7-16(13)24)11-5-3-4-6-17(11)28-18/h3-10,24H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYVXHVAGMNIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(C=C3C4=CC=CC=C4OC3=C2)O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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